3'-Nitro-[1,1'-biphenyl]-4-ol, also known by CAS number 885-82-5, is a niche organic compound available from a number of chemical suppliers for scientific research purposes [, , ].
Due to the presence of the nitro functional group (NO2), 3'-Nitro-[1,1'-biphenyl]-4-ol could be of interest for research in various areas of organic chemistry, such as:
3'-Nitro-[1,1'-biphenyl]-4-ol is an organic compound characterized by the molecular formula C₁₂H₉N₃O₃. This compound features a biphenyl structure where a nitro group is attached to the third carbon of one phenyl ring and a hydroxyl group is attached to the fourth carbon of the other phenyl ring. It is known for its distinctive chemical properties, which arise from the presence of both the nitro and hydroxyl functional groups, making it a compound of interest in various fields of research and industry .
There is no current information available on the specific mechanism of action of 3'-nitro-[1,1'-biphenyl]-4-ol. Without knowledge of its biological activity or applications, it is impossible to discuss its mechanism of action in a scientific context.
Research into the biological activity of 3'-Nitro-[1,1'-biphenyl]-4-ol has indicated potential therapeutic properties. Studies have suggested that it may exhibit anti-inflammatory and antimicrobial effects, making it a candidate for further exploration in medicinal chemistry. Its interactions with various biomolecules could influence cellular pathways, although specific mechanisms remain an area for ongoing research .
The synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol typically involves two main steps:
In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and maximize yield .
3'-Nitro-[1,1'-biphenyl]-4-ol has diverse applications across various fields:
Studies on the interactions of 3'-Nitro-[1,1'-biphenyl]-4-ol with biomolecules are crucial for understanding its biological activity. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions could lead to significant biological effects, warranting further investigation into its pharmacological potential .
Several compounds share structural similarities with 3'-Nitro-[1,1'-biphenyl]-4-ol. Here’s a comparison highlighting their uniqueness:
Compound Name | Key Differences |
---|---|
3-Nitrobiphenyl | Lacks the hydroxyl group; different reactivity. |
4-Hydroxybiphenyl | Lacks the nitro group; distinct chemical properties. |
2’-Nitro-[1,1’-biphenyl]-4-ol | Nitro group in a different position; alters reactivity. |
3,3'-Dinitro-[1,1'-biphenyl]-4-ol | Contains two nitro groups; higher reactivity potential. |
4'-Methyl-3-nitro-[1,1'-biphenyl]-4-ol | Methyl substitution alters physical properties. |
3'-Amino-3-nitro-[1,1'-biphenyl]-4-ol | Amino group instead of hydroxyl; different biological activity. |
The unique combination of both nitro and hydroxyl groups in 3'-Nitro-[1,1'-biphenyl]-4-ol confers distinct chemical reactivity and potential applications that differentiate it from similar compounds. This makes it particularly valuable in both synthetic chemistry and biological research .